4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
The compound “4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, 1-(2,3-Dihydro-5-benzofuranyl)ethanone is used to prepare tricyclic [1,2,4]triazine 1,4-dioxides as hypoxia selective cytotoxins .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is unique and contributes to their wide array of biological activities . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives have been used in the synthesis of various compounds. For instance, 1-(2,3-Dihydro-5-benzofuranyl)ethanone is used to synthesize N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides with KCNQ2 opener activities .Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties :
- A study by Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. They found that this compound has useful properties for photodynamic therapy applications, demonstrating good fluorescence properties and a high singlet oxygen quantum yield, which are crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Drug Impurities :
- Talagadadeevi, Vancha, Anusuri, and Rao (2012) synthesized N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole. This impurity results from the reaction of unreacted sulfonyl chloride with Sulfamethizole (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).
UV Protection and Antimicrobial Properties :
- Mohamed, Abdel-Wahab, and Fahmy (2020) designed benzenesulfonamides used as azo dyes for cotton fabrics, enhancing their UV protection and antibacterial properties. These compounds were applied for simultaneous dyeing and functional finishing of cotton textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Cytotoxic and Anti-Tumor Activities :
- Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and tumor specificity. Some compounds showed significant inhibition of human carbonic anhydrase isoforms, indicating potential for further anti-tumor activity studies (Gul et al., 2016).
Anticancer and Antimicrobial Activities :
- Kumar, Kumar, Roy, Sondhi, and Sharma (2015) developed benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating them for anticancer activity against several human cancer cell lines. Some compounds exhibited significant anticancer activities (Kumar et al., 2015).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area.
properties
IUPAC Name |
4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNYDZRKGRYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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